molecular formula C6H3BrClN3 B1398748 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1233186-50-9

7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1398748
CAS RN: 1233186-50-9
M. Wt: 232.46 g/mol
InChI Key: GNBPRRMUWCRCOC-UHFFFAOYSA-N
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Description

“7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine” is a chemical compound with the CAS Number: 1233186-50-9 and a molecular weight of 232.47 . It is used in the preparation of N-Heterocyclic compounds for pharmaceutical use including as anticancer agents and PRMT5 inhibitors .


Synthesis Analysis

The synthesis of “this compound” has been described in various studies . For instance, one study describes the synthesis of a new kinase inhibitor template 2-anilino-7-aryl-pyrrolo[2,1-f][1,2,4]triazine, which includes a late stage orthogonally reactive key intermediate amenable to rapid diversification as well an optimized in situ triflate displacement to install the C2-aniline .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H3BrClN3/c7-5-2-1-4-3-9-6(8)10-11(4)5/h1-3H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure for further analysis.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, it’s worth noting that this compound is used in the synthesis of various pharmaceutical compounds, indicating its reactivity and utility in chemical reactions .


Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 232.47 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Synthesis and Biological Evaluation in Cancer Research

  • The synthesis of pyrrolo[2,1‐f][1,2,4]triazine C-nucleosides, including structural variations with chlorine, bromine, and other groups, has been reported. Notably, some analogues showed potent cytotoxic activity in various cancer cell lines, demonstrating potential applications in cancer research and therapy (Li et al., 2018).

Development in Antiviral Drug Production

  • A key role of pyrrolo[2,1-f][1,2,4]triazine in the production of the antiviral drug remdesivir has been highlighted. A new synthetic methodology for this compound was developed, improving its safety, scalability, and yield, crucial for large-scale drug production (Roy et al., 2021).

Use in PET Imaging for Cancer

  • A specific inhibitor, (18)F-1-(4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)pyrrolo[2,1-f][1,2,4]triazin-2-yl)-N-(6-fluoropyridin-3-yl)-2-methylpyrrolidine-2-carboxamide ([(18)F]BMS-754807), has been developed for PET imaging in cancer research. This compound showed specific binding to human cancer tissues, indicating its potential for cancer imaging and diagnosis (Majo et al., 2013).

Development of Kinase Inhibitors

  • Pyrrolo[2,1-f][1,2,4]triazine has been utilized as a versatile scaffold for the development of kinase inhibitors, highlighting its significance in drug discovery for various therapeutic targets (Ott & Favor, 2017).

Application in Antitumor Agents

  • The development and synthesis of novel pyrrolo[2,1-f][1,2,4]triazine derivatives as potential antitumor agents have been explored, emphasizing their potential role in cancer treatment (El-Moneim et al., 2015).

Mechanism of Action

“7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine” is a part of several kinase inhibitors and nucleoside drugs . Kinase inhibitors work by blocking the action of certain enzymes called kinases that are involved in cell growth and division. By blocking these enzymes, kinase inhibitors can slow the growth of cancer cells .

Future Directions

“7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine” and its derivatives have shown promising potential in the field of medicinal chemistry, particularly as kinase inhibitors for cancer therapy . Future research may focus on optimizing the synthesis of this compound, exploring its reactivity in different chemical reactions, and investigating its mechanism of action in more detail. Additionally, the development of new pharmaceutical compounds based on this structure could be a key area of focus.

properties

IUPAC Name

7-bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-5-2-1-4-3-9-6(8)10-11(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBPRRMUWCRCOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NC(=NN2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725786
Record name 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1233186-50-9
Record name 7-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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